capisterone B
Description
Capisterone B is a bioactive steroidal compound isolated from the marine green alga Penicillus capitatus. It was identified alongside its analog, capisterone A, through bioassay-guided screening aimed at reversing fluconazole resistance in Saccharomyces cerevisiae . Structurally, this compound is characterized by a hydroxyl group, as evidenced by its IR absorption at 3431 cm⁻¹, and a positive optical rotation ([α]D +2.1 in MeOH). Its sodium salt form was previously reported with distinct physicochemical properties, but the free hydrogen form dominates in recent studies . This compound demonstrates synergistic antifungal activity with fluconazole, making it a candidate for combating resistant fungal strains.
Properties
Molecular Formula |
C30H48O7S |
|---|---|
Molecular Weight |
552.8 g/mol |
IUPAC Name |
[(1S,3R,7S,8R,11S,12S,15R,16R)-7-(hydroxymethyl)-12,16-dimethyl-15-[(2R)-6-methyl-4-oxoheptan-2-yl]-6-oxo-7-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]methyl hydrogen sulfate |
InChI |
InChI=1S/C30H48O7S/c1-19(2)14-21(32)15-20(3)22-8-10-27(5)23-6-7-24-28(17-31,18-37-38(34,35)36)25(33)9-11-29(24)16-30(23,29)13-12-26(22,27)4/h19-20,22-24,31H,6-18H2,1-5H3,(H,34,35,36)/t20-,22-,23+,24+,26-,27+,28+,29-,30+/m1/s1 |
InChI Key |
CCRYNKGKKAVQTA-JNRXYXSHSA-N |
Isomeric SMILES |
C[C@H](CC(=O)CC(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CCC(=O)[C@@]5(CO)COS(=O)(=O)O)C)C |
Canonical SMILES |
CC(C)CC(=O)CC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(CO)COS(=O)(=O)O)C)C |
Synonyms |
capisterone B |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison with Capisterone A
Capisterone B and capisterone A share a common biosynthetic origin and steroidal backbone but differ in stereochemistry and functional groups:
| Property | This compound | Capisterone A |
|---|---|---|
| Optical Rotation ([α]D) | +2.1 (MeOH, c 0.33) | −6.3 (MeOH, c 0.80) |
| IR Absorption (cm⁻¹) | 3431 (hydroxyl) | 3474 (hydroxyl) |
| CD Spectrum ([θ]) | 294 nm (−5,325) | 294 nm (−4,309) |
| Biological Role | Enhances fluconazole activity | Enhances fluconazole activity |
Key distinctions include:
- Optical Activity : The positive rotation of this compound contrasts with the negative rotation of capisterone A, suggesting enantiomeric or epimeric differences .
- Sodium Salt vs. Free Form : Earlier studies reported this compound as a sodium salt ([α]D +0.19), but recent data reflect its free hydrogen form, altering its polarity and bioavailability .
Functional Comparison
Both capisterones enhance fluconazole’s efficacy against S. cerevisiae, but quantitative differences in potency remain uncharacterized in available literature. Their synergistic mechanism likely involves disrupting fungal membrane integrity or modulating efflux pumps, a common trait among steroidal enhancers .
Broader Context of Similar Compounds
This compound belongs to a broader class of marine-derived steroids, including amphidinin G and bahamaolide A, which exhibit antifungal and cytotoxic activities .
Research Findings
- Antifungal Synergy : this compound reduces the minimum inhibitory concentration (MIC) of fluconazole in S. cerevisiae, though exact efficacy metrics require further validation .
- Structural Insights : NMR and HRTOFMS data (unpublished, referenced in supporting materials of ) suggest a tetracyclic steroidal framework with oxygenated substituents, common in bioactive marine natural products.
- Pharmacological Potential: Unlike synthetic antifungals, this compound’s natural origin may reduce toxicity risks, but its pharmacokinetic profile (e.g., metabolic stability) remains unexplored.
Q & A
Q. How should researchers formulate hypotheses and questions for this compound studies?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions. Use the PICO framework (Population, Intervention, Comparison, Outcome) for translational studies. Conduct systematic literature reviews to identify knowledge gaps. Pilot studies can validate assay feasibility before large-scale experiments .
Tables for Quick Reference
Table 1 : Key Analytical Techniques for this compound Characterization
| Technique | Application | Reference |
|---|---|---|
| LC-MS | Quantification, purity assessment | |
| NMR Spectroscopy | Structural elucidation | |
| HPLC-UV | Stability profiling |
Table 2 : Common Pitfalls in this compound Research
| Pitfall | Mitigation Strategy | Reference |
|---|---|---|
| Batch variability | Document synthesis conditions rigorously | |
| Assay interference | Include solvent/vehicle controls | |
| Low statistical power | Conduct power analysis during design phase |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
